molecular formula C16H14N6O3 B11480490 N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide

N-(2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)carbonyl]amino}ethyl)pyrazine-2-carboxamide

Cat. No.: B11480490
M. Wt: 338.32 g/mol
InChI Key: ULDGKUQLPKKFEM-UHFFFAOYSA-N
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Description

N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of carboxylic acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)formamido]ethyl}pyrazine-2-carboxamide is unique due to its combination of the oxadiazole and pyrazine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C16H14N6O3

Molecular Weight

338.32 g/mol

IUPAC Name

3-phenyl-N-[2-(pyrazine-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14N6O3/c23-14(12-10-17-6-7-18-12)19-8-9-20-15(24)16-21-13(22-25-16)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,23)(H,20,24)

InChI Key

ULDGKUQLPKKFEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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